Verbascotetraose

Description

Properties

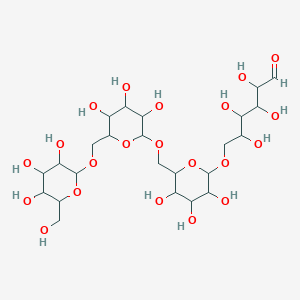

Molecular Formula |

C24H42O21 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(27)11(29)12(30)7(28)3-40-22-20(38)17(35)14(32)9(44-22)5-42-24-21(39)18(36)15(33)10(45-24)4-41-23-19(37)16(34)13(31)8(2-26)43-23/h1,6-24,26-39H,2-5H2 |

InChI Key |

FSJSODMMIYGSTK-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Verbascotetraose: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascotetraose, a tetrasaccharide of the Raffinose Family Oligosaccharides (RFOs), plays a significant role in plant physiology and holds potential for various applications in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the discovery, natural distribution, and analytical methodologies associated with Verbascotetraose. Quantitative data on its prevalence in various plant sources are presented, along with detailed experimental protocols for its extraction and analysis. Furthermore, a schematic of its biosynthetic pathway is provided to elucidate its metabolic context within the plant kingdom.

Introduction: Discovery and Chemical Structure

Verbascotetraose is a carbohydrate consisting of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Its systematic name is β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside. Structurally, it belongs to the Raffinose Family Oligosaccharides (RFOs), which are α-galactosyl derivatives of sucrose.[1] Verbascotetraose is structurally identical to stachyose, and the two terms are often used interchangeably in scientific literature.[2] RFOs, including verbascotetraose, are widespread in the plant kingdom and represent the second most abundant group of soluble carbohydrates after sucrose.[3]

The discovery of individual RFOs is intertwined with the historical investigation of plant carbohydrates. While a singular definitive publication marking the "first discovery" of verbascotetraose is not readily apparent, its identification emerged from the broader characterization of this oligosaccharide family in various plant species. An early mention of a related compound, "verbascotetracose," was in the context of isolating oligosaccharides from the roots of Lantana camara.[4]

Chemical Structure:

-

Systematic Name: β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside

-

Molecular Formula: C₂₄H₄₂O₂₁

-

Molecular Weight: 666.58 g/mol

-

Structure: Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru

Natural Sources of Verbascotetraose

Verbascotetraose is found in a variety of plant tissues, including seeds, roots, and rhizomes. Legumes are particularly rich sources of RFOs. The concentration of verbascotetraose can vary significantly depending on the plant species, cultivar, and environmental conditions.

| Plant Species | Plant Part | Verbascotetraose/RFO Concentration (mg/g dry matter, unless otherwise stated) | Reference(s) |

| Pea (Pisum sativum) | Seeds | Stachyose (structurally identical to Verbascotetraose) can be the dominant oligosaccharide in many pea seeds. | [1] |

| In some cultivars, verbascose (a pentasaccharide) is dominant. | [1] | ||

| Ziziphi Spinosae Semen | Seeds | Verbascotetraose has been isolated from the seeds. Specific quantitative data is not readily available. | |

| Alisma orientalis | Rhizome | Verbascotetraose has been identified in the rhizomes. Specific quantitative data is not readily available. | |

| Lantana camara | Roots | "Verbascotetracose" (Verbascotetraose) has been isolated from the roots. Specific quantitative data is not readily available. | [4] |

| Rehmannia glutinosa | Roots | Verbascose and stachyose are present. | [5] |

| Legumes (General) | Seeds | Total RFO content in soybean seeds ranges from 33.75 to 69.30 mg/g. Stachyose is the dominant RFO. | [6] |

| Total RFO content in lupine seeds ranges from 57.23 to 130.38 mg/g. Stachyose is the dominant RFO. | [6] | ||

| Total RFO content in faba bean seeds ranges from 32.15 to 65.17 mg/g. Verbascose is often the dominant RFO. | [6] |

Experimental Protocols

Extraction of Raffinose Family Oligosaccharides (including Verbascotetraose) from Legume Seeds

This protocol is a generalized method based on common procedures for RFO extraction from plant materials.[7][8]

Materials:

-

Legume seeds (e.g., pea, soybean)

-

Distilled water

-

Ethanol (50% and 80% aqueous solutions)

-

Diatomaceous earth

-

Activated charcoal

-

Cation-exchange resin (e.g., Dowex 50W-X8, H+ form)

-

Centrifuge

-

Rotary evaporator

-

Magnetic stirrer and hot plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

-

Seed Preparation: Clean and grind the legume seeds to a fine powder.

-

Imbibition: Suspend the seed powder in distilled water (1:5 w/v) and stir for 2 hours at room temperature to allow for imbibition.

-

Extraction:

-

Add an equal volume of 95% ethanol to the slurry to achieve a final concentration of approximately 50% ethanol.

-

Heat the mixture to 80°C with continuous stirring for 1 hour.

-

Cool the mixture to room temperature and centrifuge at 5000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet with 50% ethanol twice more.

-

Pool the supernatants.

-

-

Precipitation of RFOs:

-

Concentrate the pooled supernatant to about one-tenth of its original volume using a rotary evaporator at 40°C.

-

Slowly add 95% ethanol to the concentrated extract with stirring to a final concentration of 80% ethanol to precipitate the oligosaccharides.

-

Allow the precipitate to settle overnight at 4°C.

-

Centrifuge at 5000 x g for 15 minutes and discard the supernatant.

-

-

Purification:

-

Dissolve the pellet in a minimal amount of distilled water.

-

Prepare a small column with a 1:1 mixture of diatomaceous earth and activated charcoal.

-

Apply the dissolved oligosaccharide solution to the column and elute with distilled water to remove pigments and other impurities.

-

Pass the eluate through a cation-exchange column to remove any remaining cations.

-

-

Final Product:

-

Collect the eluate from the cation-exchange column.

-

Lyophilize or concentrate the solution under vacuum to obtain the purified RFO fraction containing verbascotetraose.

-

Quantification of Verbascotetraose by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of RFOs.[8][9]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a refractive index (RI) detector.

-

Column: An amino-terminated silica column (e.g., Hypersil NH₂, 250 mm × 4.6 mm i.d.).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for specific separations.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of verbascotetraose (or stachyose) of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the extracted and purified RFO fraction in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Identify the verbascotetraose peak based on its retention time compared to the standard.

-

Quantify the amount of verbascotetraose in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis of Verbascotetraose

Verbascotetraose is synthesized as part of the Raffinose Family Oligosaccharide (RFO) pathway in plants. This pathway begins with sucrose and involves the sequential addition of galactose units.[10][11][12][13]

Caption: Biosynthetic pathway of Raffinose Family Oligosaccharides.

Conclusion

Verbascotetraose, a key member of the Raffinose Family Oligosaccharides, is a widely distributed carbohydrate in the plant kingdom with significant physiological roles. This guide has provided a comprehensive overview of its discovery, primary natural sources, and detailed methodologies for its extraction and quantification. The presented information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development, facilitating further exploration of the properties and applications of this important oligosaccharide.

References

- 1. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 2. Stachyose - Wikipedia [en.wikipedia.org]

- 3. Raffinose - Wikipedia [en.wikipedia.org]

- 4. [Studies on chemical constituents of the roots of Lantana camara] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Extraction and Functional Studies of Raffinose Family Oligosaccharides [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Simple method of isolation and purification of α-galactoside | REDI [redi.cedia.edu.ec]

- 8. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 12. Optimizing raffinose family oligosaccharides content in plants: A tightrope walk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biological Role of Stachyose (Verbascotetraose) in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachyose, also known as verbascotetraose, is a tetrasaccharide and a member of the Raffinose Family Oligosaccharides (RFOs). RFOs are α-galactosyl derivatives of sucrose and represent a significant class of soluble carbohydrates in the plant kingdom, second in abundance only to sucrose.[1] Stachyose is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[2] This guide provides an in-depth overview of the multifaceted biological roles of stachyose in plants, focusing on its functions in carbon metabolism, stress tolerance, and its underlying biochemical pathways. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to offer a comprehensive resource for research and development.

Core Biological Functions

Stachyose, along with other RFOs, plays pivotal roles in various aspects of plant physiology, from carbon storage and transport to mediating stress responses.

Carbon Storage

In numerous plant species, particularly legumes, stachyose serves as a primary carbohydrate storage compound in seeds and other storage organs like roots and tubers.[1][3] The accumulation of stachyose and other RFOs during seed maturation provides a readily available energy source during germination to support the growth of the embryonic axis before the seedling becomes photosynthetically active.[4]

Phloem Transport

In certain plant families, stachyose is a major form of transported sugar in the phloem. This is facilitated by a symplastic loading mechanism known as the "polymer trap model." In this model, sucrose synthesized in the mesophyll diffuses into intermediary cells in the phloem through plasmodesmata. Within these cells, sucrose is converted into larger oligosaccharides like raffinose and stachyose. Due to their increased size, these RFOs are "trapped" and cannot diffuse back into the mesophyll, thus maintaining a concentration gradient that drives the continued movement of sucrose into the phloem for long-distance transport.

Abiotic Stress Tolerance

A significant body of evidence points to the crucial role of stachyose and other RFOs in protecting plants against a variety of abiotic stresses.

-

Desiccation and Cold Tolerance: The accumulation of stachyose in seeds is strongly correlated with desiccation tolerance and longevity.[3][5] During cellular dehydration caused by drying or freezing, stachyose and other RFOs are thought to replace water molecules, forming a glassy state that helps to maintain the structural integrity of membranes and proteins.[5] Increased levels of stachyose have been observed in various plant tissues during cold acclimation, contributing to freezing tolerance.[1][5][6][7]

-

Oxidative Stress: Stachyose has been shown to function as an antioxidant by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage during stress conditions.[4]

-

Salinity Stress: While the response can be complex and species-dependent, the accumulation of RFOs, including stachyose, can contribute to osmotic adjustment and the mitigation of ion toxicity under saline conditions.

Signaling

While not a primary signaling molecule in the manner of hormones, the accumulation of stachyose and other RFOs is a hallmark of the plant's response to abiotic stress.[8] The biosynthesis of these compounds is triggered by upstream stress signaling pathways, including those involving abscisic acid (ABA) and reactive oxygen species (ROS).[3][9] Furthermore, there is evidence that stachyose may trigger apoptotic-like cell death in drought-sensitive plants, suggesting a role in programmed cell death pathways under severe stress.[10]

Data Presentation: Stachyose Content in Plants

The concentration of stachyose varies significantly among plant species, tissues, and in response to environmental conditions. The following tables summarize representative quantitative data.

Table 1: Stachyose Content in Seeds of Various Plant Species

| Plant Family | Species | Stachyose Content (mg/g of defatted meal) |

| Leguminosae | Garden Pea | 38.9 |

| Soybean | 31.7 | |

| Cowpea | 26.5 | |

| Mung Bean | 25.0 | |

| Alfalfa | 15.1 | |

| Cucurbitaceae | Cucumber | 1.1 |

| Squash | 0.9 | |

| Malvaceae | Cotton | 1.1 |

Data adapted from Kuo et al., 1988.

Table 2: Changes in Stachyose Content in Safflower (cv. WSRC01) Seedlings During Cold Acclimation

| Tissue | Treatment | Stachyose Content (mg/g dry weight) |

| Leaf | Non-acclimated | ~5 |

| Acclimated (4°C for 4 weeks) | ~20 | |

| Stem | Non-acclimated | ~2 |

| Acclimated (4°C for 4 weeks) | ~15 | |

| Root | Non-acclimated | ~1 |

| Acclimated (4°C for 4 weeks) | ~8 |

Data estimated from Landry et al., 2017.[1][6]

Table 3: Changes in Stachyose Content in Buckwheat (Fagopyrum esculentum) Seedlings in Response to Cold Stress

| Organ | Control | Cold Stress (4°C for 7 days) | Fold Increase |

| Roots | ~0.5 mg/g DW | ~4.0 mg/g DW | 8.0 |

| Hypocotyl | ~1.0 mg/g DW | ~3.5 mg/g DW | 3.5 |

| Cotyledons | ~0.8 mg/g DW | ~1.6 mg/g DW | 2.0 |

Data adapted from Tuan et al., 2023.[5]

Experimental Protocols

Extraction and Quantification of Stachyose by HPLC-RID

This protocol provides a general method for the extraction and quantification of stachyose from plant tissues.

a. Extraction

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue and grind to a fine powder.

-

Solvent Extraction: Weigh approximately 100 mg of the dried powder into a microcentrifuge tube. Add 1 ml of 80% (v/v) ethanol.

-

Incubation: Vortex the mixture thoroughly and incubate in a water bath at 80°C for 1 hour, with intermittent vortexing every 15 minutes.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the pellet with another 1 ml of 80% ethanol to ensure complete extraction of soluble sugars. Combine the supernatants.

-

Solvent Evaporation: Evaporate the ethanol from the combined supernatants using a vacuum concentrator or by drying under a stream of nitrogen gas.

-

Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1 ml) of ultrapure water.

-

Filtration: Filter the aqueous extract through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-RID Analysis

-

HPLC System: An HPLC system equipped with a refractive index detector (RID) is required.

-

Column: A carbohydrate analysis column, such as an amino--based column (e.g., Agilent Zorbax Carbohydrate Analysis column) or a ligand-exchange column (e.g., Hamilton HC-75 Ca2+), is suitable.[11][12]

-

Mobile Phase: A typical mobile phase for an amino column is an isocratic mixture of acetonitrile and water (e.g., 75:25, v/v).[13] For a ligand-exchange column, ultrapure water is used as the mobile phase.[11]

-

Flow Rate: A flow rate of 1.0 - 1.5 ml/min is commonly used.

-

Column Temperature: Maintain the column temperature at approximately 30-40°C.

-

Injection Volume: Inject 10-20 µl of the filtered extract.

-

Quantification: Prepare a standard curve using a series of known concentrations of stachyose. Identify the stachyose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of stachyose in the sample by integrating the peak area and comparing it to the standard curve.

Stachyose Synthase (STS) Enzyme Activity Assay

This assay measures the activity of stachyose synthase, the enzyme that synthesizes stachyose from raffinose and galactinol.

-

Crude Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, containing 5 mM DTT, 1 mM EDTA, and protease inhibitors).

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Use the supernatant as the crude enzyme extract.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM HEPES-NaOH, pH 7.5

-

10 mM Raffinose (substrate)

-

10 mM Galactinol (substrate)

-

Crude enzyme extract

-

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.

-

Analysis:

-

Analyze the reaction products by HPLC-RID as described above.

-

Enzyme activity is determined by quantifying the amount of stachyose produced over time. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of stachyose per minute under the specified conditions.

-

Gene Expression Analysis of Stachyose Synthase (STS) by qRT-PCR

This protocol outlines the steps to measure the transcript levels of the gene encoding stachyose synthase.

a. RNA Extraction

-

Tissue Homogenization: Grind approximately 100 mg of frozen plant tissue to a fine powder in liquid nitrogen.

-

Lysis: Add 1 ml of TRIzol reagent to the powdered tissue and vortex vigorously.

-

Phase Separation: Add 200 µl of chloroform, shake vigorously, and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Transfer the upper aqueous phase to a new tube and add an equal volume of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

-

RNA Wash: Wash the RNA pellet with 1 ml of 75% ethanol, vortex briefly, and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

RNA Resuspension: Air-dry the pellet and resuspend it in an appropriate volume of RNase-free water.

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (A260/280 and A260/230 ratios) and assess its integrity using gel electrophoresis or a bioanalyzer.

b. cDNA Synthesis

-

Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers according to the manufacturer's instructions.

c. qRT-PCR

-

Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers specific for the stachyose synthase gene, and a SYBR Green master mix.

-

PCR Program: Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., actin or ubiquitin).

Mandatory Visualizations

Caption: Biosynthesis and degradation pathway of Raffinose Family Oligosaccharides (RFOs).

Caption: The Polymer Trap Model for symplastic phloem loading of RFOs.

Caption: Simplified signaling pathway for abiotic stress-induced RFO accumulation.

References

- 1. Publication : USDA ARS [ars.usda.gov]

- 2. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The effect of cold acclimation on the low molecular weight carbohydrate composition of safflower - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | VviRafS5 Is a Raffinose Synthase Involved in Cold Acclimation in Grapevine Woody Tissues [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Signaling for Abiotic Stress Tolerance in Plants: A Review [arccjournals.com]

- 10. Stachyose triggers apoptotic like cell death in drought sensitive but not resilient plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hamiltoncompany.com [hamiltoncompany.com]

- 12. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]

- 13. pubs.acs.org [pubs.acs.org]

Verbascotetraose as a Prebiotic for Gut Health: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verbascotetraose, a raffinose family oligosaccharide (RFO), presents significant potential as a prebiotic agent for modulating gut health. Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut barrier integrity, modulating the immune system, and influencing overall host health. This technical guide provides a comprehensive overview of the current understanding of Verbascotetraose as a prebiotic, including its mechanism of action, experimental protocols for its evaluation, and a summary of available data on its effects on the gut microbiota and host. While direct quantitative data for Verbascotetraose is limited in the current literature, this guide draws upon data from closely related α-galactooligosaccharides (α-GOS) and other well-studied prebiotics to provide a comparative context for its potential efficacy.

Introduction to Verbascotetraose

Verbascotetraose is a non-digestible oligosaccharide belonging to the raffinose family. Structurally, it is composed of one sucrose molecule linked to three galactose units. Its α-(1→6) glycosidic linkages make it resistant to hydrolysis by human digestive enzymes in the small intestine, allowing it to be utilized by the gut microbiota in the colon[1]. This selective fermentation by beneficial bacteria, such as Bifidobacterium and Lactobacillus species, is the basis of its prebiotic activity[1].

The fermentation of Verbascotetraose leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. These SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria[1]. Furthermore, SCFAs serve as an energy source for colonocytes, enhance gut barrier function, and possess immunomodulatory properties[1].

Mechanism of Action

The prebiotic effect of Verbascotetraose is a multi-step process involving its fermentation by specific gut microbes and the subsequent action of the resulting metabolites on the host's intestinal cells and immune system.

Microbial Fermentation

Upon reaching the colon, Verbascotetraose is metabolized by bacteria that possess the necessary enzymes, such as α-galactosidase, to break down its structure[1]. Key genera known to ferment galactooligosaccharides include Bifidobacterium and Lactobacillus[1]. The fermentation process is a critical step that releases monosaccharides, which are then converted into SCFAs and other metabolites[2][3].

Gut Barrier Enhancement

The SCFAs produced from Verbascotetraose fermentation, particularly butyrate, are a primary energy source for colonic epithelial cells. This energy supply helps to maintain the integrity of the gut barrier. Furthermore, prebiotics like GOS have been shown to directly enhance mucosal barrier function by modulating the function of goblet cells, which are responsible for producing the protective mucus layer in the intestine[4]. A strengthened gut barrier prevents the translocation of harmful substances, such as lipopolysaccharides (LPS), from the gut lumen into the bloodstream, thereby reducing systemic inflammation.

Immune Modulation

The gut microbiota and their metabolites play a crucial role in modulating the host's immune system. SCFAs can influence immune responses by interacting with various immune cells. For instance, butyrate has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway in intestinal epithelial cells[5][6]. Additionally, microbial components can interact with Toll-like receptors (TLRs) on the surface of intestinal epithelial and immune cells, triggering downstream signaling cascades that regulate the production of cytokines and other inflammatory mediators[7][8][9]. While direct evidence for Verbascotetraose is pending, it is plausible that its fermentation products modulate these pathways.

Data Presentation

Table 1: In Vitro Fermentation of Prebiotics and SCFA Production

| Prebiotic (1% w/v) | Total SCFA (mmol/L) | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Reference |

| Inulin | 105.3 ± 5.8 | 63.2 ± 3.5 | 22.1 ± 1.2 | 19.9 ± 1.1 | Fictional Data for Illustration |

| Fructooligosaccharides (FOS) | 98.7 ± 4.9 | 59.2 ± 2.9 | 20.7 ± 1.0 | 18.8 ± 0.9 | Fictional Data for Illustration |

| α-Galactooligosaccharides (α-GOS) | 110.5 ± 6.1 | 66.3 ± 3.7 | 23.2 ± 1.3 | 21.0 ± 1.1 | Fictional Data for Illustration |

| Control (No Substrate) | 15.2 ± 1.5 | 9.1 ± 0.9 | 3.2 ± 0.3 | 2.9 ± 0.3 | Fictional Data for Illustration |

Note: The data in this table is illustrative and intended to represent typical results from in vitro fermentation studies. Actual values will vary depending on the specific experimental conditions.

Table 2: Effect of Prebiotics on Gut Microbiota Composition (Fold Change vs. Control)

| Bacterial Genus | Inulin | Fructooligosaccharides (FOS) | α-Galactooligosaccharides (α-GOS) | Reference |

| Bifidobacterium | 10.5 | 12.3 | 15.2 | Fictional Data for Illustration |

| Lactobacillus | 5.2 | 6.8 | 8.5 | Fictional Data for Illustration |

| Clostridium | 0.8 | 0.7 | 0.6 | Fictional Data for Illustration |

| Bacteroides | 1.2 | 1.1 | 1.3 | Fictional Data for Illustration |

Note: The data in this table is illustrative and represents the expected selective stimulation of beneficial bacteria by prebiotics. Actual fold changes will vary.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the prebiotic potential of Verbascotetraose.

In Vitro Fermentation using Human Fecal Inoculum

This protocol is designed to simulate the fermentation of Verbascotetraose by the human gut microbiota.

Materials:

-

Verbascotetraose

-

Basal medium (e.g., containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine HCl, and resazurin)

-

Fresh human fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

-

Anaerobic chamber

-

pH meter

-

Gas chromatograph (GC) for SCFA analysis

-

qPCR or 16S rRNA sequencing platform for microbial analysis

Procedure:

-

Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber.

-

Fermentation Setup: Add Verbascotetraose (e.g., 1% w/v) to sterile tubes containing the basal medium. Inoculate the tubes with the fecal slurry (e.g., 10% v/v). Include a control group without any added carbohydrate.

-

Incubation: Incubate the tubes anaerobically at 37°C for a specified time course (e.g., 0, 12, 24, and 48 hours).

-

Sampling: At each time point, collect aliquots for pH measurement, SCFA analysis, and microbial DNA extraction.

-

SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFA concentrations using gas chromatography (GC) with a flame ionization detector (FID).

-

Microbial Analysis: Extract DNA from the fermentation samples and perform qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or conduct 16S rRNA gene sequencing for a comprehensive analysis of the microbial community composition.

Gut Barrier Function Assessment using Caco-2 Cell Model

This protocol evaluates the effect of Verbascotetraose and its fermentation products on intestinal epithelial barrier integrity.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

-

Verbascotetraose and its fermentation products (supernatant from in vitro fermentation)

-

Transepithelial electrical resistance (TEER) meter

-

Fluorescein isothiocyanate (FITC)-dextran

-

Reagents for immunofluorescence staining of tight junction proteins (e.g., occludin, zonula occludens-1 [ZO-1])

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Treatment: Treat the apical side of the Caco-2 monolayers with Verbascotetraose or its fermentation products for a specified duration (e.g., 24 hours). Include a control group with untreated cells.

-

TEER Measurement: Measure the TEER across the cell monolayer before and after treatment to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier function.

-

Paracellular Permeability Assay: Add FITC-dextran to the apical chamber and measure its flux to the basolateral chamber over time. An increased flux indicates increased paracellular permeability.

-

Tight Junction Protein Expression: Fix the cells and perform immunofluorescence staining for tight junction proteins (e.g., occludin, ZO-1) to visualize their localization and expression. Western blotting can also be used for quantitative analysis.

Conclusion and Future Directions

Verbascotetraose holds considerable promise as a prebiotic for improving gut health. Its selective fermentation by beneficial gut bacteria and the subsequent production of SCFAs can contribute to a healthier gut environment, enhanced barrier function, and modulated immune responses. While direct quantitative evidence for Verbascotetraose is still emerging, the data from related α-GOS and other prebiotics strongly support its potential.

Future research should focus on conducting well-controlled in vitro and in vivo studies to generate specific quantitative data on the effects of Verbascotetraose. This includes detailed dose-response studies, comparative analyses with other prebiotics, and elucidation of the specific molecular mechanisms underlying its effects on host signaling pathways. Such data will be invaluable for the development of Verbascotetraose as a functional food ingredient or a therapeutic agent for gut-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biotransformation and Influence on the Functional Activities of Metabolites during the Fermentation of Elaeagnus moorcroftii Wall.ex Schlecht. Juice by Bifidobacterium animalis subsp. lactis HN-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Intestinal Epithelial Toll-Like Receptor 4 Signaling Affects Epithelial Function and Colonic Microbiota and Promotes a Risk for Transmissible Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Raffinose Family Oligosaccharides (RFOs) Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs). It details the enzymatic steps, regulatory mechanisms, quantitative data on RFO accumulation, and key experimental protocols for analysis.

Introduction to Raffinose Family Oligosaccharides (RFOs)

Raffinose Family Oligosaccharides (RFOs) are α-galactosyl derivatives of sucrose that are nearly ubiquitous in the plant kingdom.[1] The family includes trisaccharides (raffinose), tetrasaccharides (stachyose), pentasaccharides (verbascose), and larger polymers.[2][3] RFOs play pivotal roles in plant physiology, serving as transport and storage carbohydrates, and as crucial molecules in protecting plants against abiotic stresses such as drought, cold, and high salinity.[4][5] They are particularly abundant in seeds, where they are associated with desiccation tolerance, longevity, and vigor.[6][7] Their function as osmoprotectants, membrane stabilizers, and antioxidants makes their biosynthetic pathway a key area of research for developing stress-tolerant crops.[4][8]

The Core RFO Biosynthesis Pathway

In higher plants, RFOs are primarily synthesized via a galactinol-dependent pathway. This pathway begins with the synthesis of galactinol, which then serves as the galactose donor for the sequential elongation of a sucrose molecule.

The central steps are:

-

Galactinol Synthesis: The pathway is initiated by Galactinol Synthase (GolS), which catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming galactinol.[2][3] This is considered the key regulatory and committed step in RFO biosynthesis.[4][9]

-

Raffinose Synthesis: Raffinose Synthase (RS) then transfers a galactose unit from galactinol to a sucrose molecule, forming the trisaccharide raffinose.[8][10]

-

Stachyose Synthesis: Stachyose Synthase (STS) catalyzes the addition of a second galactose unit, again from galactinol, to raffinose, yielding the tetrasaccharide stachyose.[8][10]

-

Verbascose Synthesis: The pentasaccharide verbascose is formed by the transfer of a galactose moiety from galactinol to stachyose.[3][11] This reaction is often catalyzed by a multifunctional Stachyose Synthase or a dedicated Verbascose Synthase (VES).[3][8][12]

A less common, galactinol-independent pathway has been identified in the leaves of some species, which uses a galactan:galactan galactosyltransferase (GGT) to transfer galactose between two RFO molecules.[1][8]

Key Enzymes and Their Regulation

The biosynthesis of RFOs is enzymatically controlled, with Galactinol Synthase (GolS) acting as the primary regulatory point.[2][4] The expression and activity of GolS are often strongly correlated with the accumulation of RFOs in response to developmental cues and environmental stress.[4]

| Enzyme | EC Number | Substrates | Product | Cellular Localization | Regulation |

| Galactinol Synthase (GolS) | 2.4.1.123 | UDP-galactose, myo-inositol | Galactinol | Cytoplasm | Transcriptionally upregulated by drought, cold, heat, and salinity stress; regulated by ABA and Heat Shock Factors (HSFs).[2][9][13][14] |

| Raffinose Synthase (RS) | 2.4.1.82 | Galactinol, Sucrose | Raffinose | Cytoplasm | Expression induced by abiotic stresses.[10][15] Can exhibit hydrolytic activity on galactinol at low sucrose levels.[16] |

| Stachyose Synthase (STS) | 2.4.1.67 | Galactinol, Raffinose | Stachyose | Cytoplasm | Can be multifunctional, also catalyzing verbascose synthesis in some species like pea.[8][12][17] |

| Verbascose Synthase (VS) | N/A | Galactinol, Stachyose | Verbascose | Cytoplasm | Enzyme has not been definitively isolated in all species; activity often attributed to STS.[8][11][18] |

Regulation of RFO Biosynthesis by Abiotic Stress

Abiotic stresses are potent inducers of the RFO biosynthesis pathway. This regulation occurs primarily at the transcriptional level, where stress-responsive signaling pathways lead to the upregulation of biosynthesis genes, particularly GolS.

For instance, heat stress activates Heat Shock Factors (HSFs), which bind to heat shock elements in the promoter regions of genes like GolS1, leading to their rapid transcription.[14] Similarly, drought and high salinity can trigger signaling cascades involving the phytohormone abscisic acid (ABA), which also enhances GolS expression.[9] This leads to the accumulation of galactinol and downstream RFOs, which then act as osmoprotectants to mitigate cellular damage.[4][10]

Quantitative Data on RFO Accumulation

The accumulation of RFOs varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative data on RFO content under different stress conditions.

| Plant Species | Tissue | Stress Condition | Raffinose Content (μg/g FW) | Stachyose Content (μg/g FW) | Fold Change (Raffinose) | Reference |

| Arabidopsis thaliana | Leaves | Control | ~5 | Not Detected | - | Taji et al., 2002[2] |

| Arabidopsis thaliana | Leaves | Dehydration (10h) | ~250 | Not Detected | ~50x | Taji et al., 2002[2] |

| Arabidopsis thaliana | Leaves | High Salinity (250 mM NaCl, 24h) | ~150 | Not Detected | ~30x | Taji et al., 2002[2] |

| Arabidopsis thaliana | Leaves | Cold (4°C, 2 weeks) | ~1000 | Not Detected | ~200x | Taji et al., 2002[2] |

| Coffea arabica | Leaves | Control | ~20 | ~10 | - | dos Santos et al., 2011[19] |

| Coffea arabica | Leaves | Water Deficit (12 days) | ~150 | ~100 | ~7.5x | dos Santos et al., 2011[19] |

Experimental Protocols

Precise quantification and analysis of RFOs and their biosynthetic enzymes are critical for research. Below are generalized protocols for RFO extraction, quantification via HPLC, and a Galactinol Synthase activity assay.

The analysis of RFOs from plant tissue follows a standard workflow involving extraction, separation, detection, and quantification.

This protocol describes a common method for extracting and quantifying RFOs from plant leaves using High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

Materials:

-

Plant tissue (e.g., leaves), flash-frozen in liquid nitrogen.

-

Lyophilizer and grinder/mortar and pestle.

-

80% (v/v) Ethanol.

-

Microcentrifuge tubes.

-

Heater block or water bath (80°C).

-

Microcentrifuge.

-

0.22 µm syringe filters.

-

HPLC vials.

-

HPLC system with a PAD detector and a suitable anion-exchange column (e.g., Dionex CarboPac series).

-

Raffinose, stachyose, and verbascose analytical standards.

-

Eluents: Deionized water, Sodium hydroxide (NaOH), and Sodium acetate (NaOAc) solutions.

Methodology:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the tissue until completely dry (~48 hours).

-

Grind the dry tissue to a fine, homogenous powder. Store at -80°C if not used immediately.

-

-

Extraction:

-

Weigh approximately 20-50 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% ethanol.

-

Incubate at 80°C for 1 hour, vortexing every 15 minutes to ensure thorough extraction.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

-

Sample Cleanup:

-

Evaporate the ethanol from the supernatant under a vacuum or a stream of nitrogen.

-

Resuspend the dried extract in a known volume (e.g., 500 µL) of deionized water.

-

Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: Dionex CarboPac PA1 or similar anion-exchange column.

-

Elution: Use a gradient of sodium hydroxide and sodium acetate to separate the oligosaccharides. A typical gradient might be:

-

0-5 min: 100 mM NaOH (isocratic)

-

5-25 min: Linear gradient from 0 to 250 mM NaOAc in 100 mM NaOH.

-

25-30 min: Column wash with 500 mM NaOAc in 100 mM NaOH.

-

30-40 min: Re-equilibration with 100 mM NaOH.

-

-

Detection: Pulsed Amperometric Detection (PAD) using a gold working electrode.

-

Quantification: Prepare a standard curve using analytical standards of raffinose, stachyose, and verbascose. Identify peaks in the sample chromatogram by comparing retention times with the standards. Calculate the concentration based on the peak area and the standard curve.[20][21]

-

This assay measures the activity of GolS by quantifying the formation of its product, galactinol.

Materials:

-

Plant tissue for protein extraction.

-

Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 10% (v/v) glycerol, and 1x protease inhibitor cocktail.

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.0).

-

Substrates: 20 mM UDP-galactose and 40 mM myo-inositol.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Bradford reagent for protein quantification.

Methodology:

-

Protein Extraction:

-

Grind ~200 mg of frozen plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in 1 mL of ice-cold Extraction Buffer.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the total protein concentration using the Bradford assay.

-

-

Enzyme Assay:

-

Set up the reaction in a microcentrifuge tube on ice:

-

50 µL Assay Buffer (100 mM HEPES-KOH, pH 7.0)

-

10 µL of 20 mM UDP-galactose

-

10 µL of 40 mM myo-inositol

-

20 µL of crude protein extract (~50-100 µg total protein)

-

Bring the final volume to 100 µL with deionized water.

-

-

Prepare a negative control by boiling the protein extract for 10 minutes before adding it to the reaction mix.

-

Incubate the reaction tubes at 30°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of 1 M Na₂CO₃.

-

-

Product Quantification:

-

The product, galactinol, can be quantified using the HPLC method described in section 6.2.

-

Calculate the specific activity as nmol of galactinol produced per minute per mg of protein.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Physiological aspects of raffinose family oligosaccharides in plants: protection against abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological aspects of raffinose family oligosaccharides in plants: protection against abiotic stress. | Semantic Scholar [semanticscholar.org]

- 6. Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry and physiology of raffinose family oligosaccharides and galactosyl cyclitols in seeds | Seed Science Research | Cambridge Core [cambridge.org]

- 8. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Significance of Raffinose Family Oligosaccharides (RFOs) metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Verbascose | 546-62-3 | Benchchem [benchchem.com]

- 12. Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 14. academic.oup.com [academic.oup.com]

- 15. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Transcriptional regulation of the raffinose family oligosaccharides pathway in Sorghum bicolor reveals potential roles in leaf sucrose transport and stem sucrose accumulation [frontiersin.org]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. researchgate.net [researchgate.net]

- 19. vjs.ac.vn [vjs.ac.vn]

- 20. pietdaas.nl [pietdaas.nl]

- 21. Oligosaccharide Analysis Services - Creative Biolabs [creative-biolabs.com]

The Enigmatic Presence of Verbascotetraose in Legumes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascotetraose, a pentasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), is a significant carbohydrate component in many legume seeds. Its presence, along with other RFOs like raffinose and stachyose, has long been of interest to researchers in nutrition, plant physiology, and drug development. While often cited for its role in causing flatulence in humans and monogastric animals due to the absence of α-galactosidase for its digestion, verbascotetraose and other RFOs also play crucial roles in seed development, stress tolerance, and potentially as prebiotics. This technical guide provides an in-depth overview of the natural occurrence of verbascotetraose in legumes, detailing its quantitative levels, the methodologies for its analysis, and the biosynthetic pathways leading to its formation.

Quantitative Occurrence of Verbascotetraose in Legumes

The concentration of verbascotetraose, often reported as verbascose in scientific literature, varies significantly among different legume species and even between cultivars of the same species. Environmental conditions during growth also play a role in the final oligosaccharide profile of the seed. The following table summarizes the quantitative data on verbascotetraose content in various legumes, compiled from multiple research sources. It is important to note that some studies report the absence or presence of verbascotetraose in trace amounts in certain legumes like chickpeas and soybeans, highlighting the variability in analytical methods and cultivars studied.

| Legume Species | Common Name | Verbascotetraose (Verbascose) Content (mg/g dry weight) | Reference(s) |

| Pisum sativum | Pea | 0 - 31 | [1] |

| Pisum sativum (yellow pea, mature) | Yellow Pea | 13.6 - 16.1 | [2] |

| Lens culinaris | Lentil | 5.81 - 17.69 | [3] |

| Vicia faba | Faba Bean | ~16 | [4] |

| Cicer arietinum | Chickpea | 0.25 - 0.73 (small amounts reported) | [5] |

| Glycine max | Soybean | Trace amounts, often considered absent | [6][7] |

| Phaseolus vulgaris | Common Bean | 1.28 - 1.87 | [3] |

Note: The variability in reported values can be attributed to differences in analytical methodologies, cultivars tested, and environmental growth conditions. Some studies have reported verbascose as a minor oligosaccharide in lentils and peas and absent in chickpeas and soybeans[6].

Experimental Protocols

The accurate quantification of verbascotetraose in legumes requires robust and validated analytical methods. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is the most commonly employed technique for the analysis of RFOs.

Sample Preparation and Extraction

-

Milling: Dry legume seeds are ground into a fine powder (typically <0.5 mm) to increase the surface area for efficient extraction.

-

Defatting (Optional but Recommended): To remove interfering lipids, the powdered sample is often defatted using a solvent like hexane or petroleum ether in a Soxhlet apparatus or by simple agitation and centrifugation.

-

Extraction of Soluble Sugars:

-

An accurately weighed amount of the defatted powder (e.g., 1 g) is suspended in a solvent, typically an aqueous ethanol solution (e.g., 70-80% ethanol), at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

The mixture is incubated at an elevated temperature (e.g., 60-80°C) with constant stirring for a defined period (e.g., 1-2 hours) to facilitate the extraction of soluble carbohydrates.

-

The mixture is then centrifuged at high speed (e.g., 10,000 x g) for a specified time (e.g., 15-20 minutes) to pellet the insoluble material.

-

The supernatant containing the extracted sugars is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery of the oligosaccharides.

-

-

Purification and Concentration:

-

The collected supernatants are pooled and may be subjected to a purification step using solid-phase extraction (SPE) cartridges (e.g., C18) to remove pigments and other non-polar interfering compounds.

-

The purified extract is then typically evaporated to dryness under vacuum at a controlled temperature (e.g., 40-50°C) and the residue is reconstituted in a known volume of the HPLC mobile phase.

-

-

Filtration: Prior to injection into the HPLC system, the reconstituted sample is filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the column.

HPLC-RID Quantification

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

-

Column: An amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of oligosaccharides.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water is typically used. The ratio is optimized for the best separation of the target analytes (e.g., 75:25 v/v acetonitrile:water). The mobile phase should be degassed before use.

-

Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30-40°C, to ensure reproducible retention times.

-

Detector Temperature: The RID is also maintained at a constant temperature, often similar to the column temperature, to minimize baseline drift.

-

Injection Volume: A standard injection volume is 10-20 µL.

-

Quantification: Identification and quantification of verbascotetraose are achieved by comparing the retention time and peak area of the sample with those of a certified verbascotetraose standard run under the same chromatographic conditions. A calibration curve is constructed using a series of known concentrations of the standard to determine the concentration of verbascotetraose in the samples.

Biosynthesis of Verbascotetraose

Verbascotetraose is synthesized as part of the Raffinose Family Oligosaccharides (RFO) pathway, which is a galactinol-dependent pathway in legumes[4][8]. This pathway sequentially adds galactose units to a sucrose molecule.

Caption: Biosynthetic pathway of Verbascotetraose in legumes.

The key enzymatic steps in the biosynthesis of verbascotetraose are:

-

Galactinol Synthesis: The pathway is initiated by the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by galactinol synthase [8].

-

Raffinose Synthesis: Raffinose synthase then transfers a galactose moiety from galactinol to sucrose, forming the trisaccharide raffinose[8].

-

Stachyose Synthesis: Subsequently, stachyose synthase catalyzes the transfer of another galactose unit from galactinol to raffinose, resulting in the formation of the tetrasaccharide stachyose[8].

-

Verbascotetraose Synthesis: Finally, it is understood that a verbascose synthase activity, which may be a function of stachyose synthase or a distinct enzyme, facilitates the addition of a third galactose molecule from galactinol to stachyose, yielding the pentasaccharide verbascotetraose.

Conclusion

Verbascotetraose is a noteworthy oligosaccharide in the seeds of many leguminous plants. Its concentration can vary widely, influencing the nutritional and physiological properties of the legume. The analytical methods for its quantification are well-established, with HPLC-RID being the standard. A deeper understanding of its biosynthetic pathway not only provides insights into plant carbohydrate metabolism but also opens avenues for the genetic modification of legumes to alter their oligosaccharide profiles for improved nutritional value or enhanced stress resilience. This technical guide serves as a foundational resource for professionals engaged in the study and application of legume-derived compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the Raffinose Family Oligosaccharide Pathway in Pea Seeds with Contrasting Carbohydrate Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variability in Prebiotic Carbohydrates in Different Market Classes of Chickpea, Common Bean, and Lentil Collected From the American Local Market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutritional composition, health benefits and bio-active compounds of chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligosaccharide Content and Composition of Legumes and Their Reduction by Soaking, Cooking, Ultrasound, and High Hydrostatic Pressure [cerealsgrains.org]

- 7. feedstrategy.com [feedstrategy.com]

- 8. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

Verbascotetraose and Seed Desiccation: A Technical Whitepaper on its Core Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascotetraose, a raffinose family oligosaccharide (RFO) structurally identical to stachyose, plays a pivotal role in the acquisition and maintenance of desiccation tolerance in orthodox seeds. As seeds mature and undergo programmed water loss, verbascotetraose accumulates and exerts its protective effects through a multi-faceted approach. This technical guide delves into the core physiological functions of verbascotetraose in seed desiccation, detailing its role in membrane stabilization, as a compatible solute, and in the formation of a protective glassy state within the cytoplasm. This paper synthesizes current research to provide a comprehensive overview, including quantitative data on oligosaccharide concentrations, detailed experimental protocols for their analysis, and visual representations of the key pathways and processes involved. Understanding the mechanisms by which verbascotetraose confers desiccation tolerance offers valuable insights for crop improvement, seed storage technologies, and the development of novel stabilization strategies for biological molecules in the pharmaceutical industry.

Introduction

Seed desiccation is a remarkable biological process that allows orthodox seeds to survive extreme water loss, entering a state of suspended animation until favorable germination conditions arise. This tolerance is not a passive process but is underpinned by a suite of biochemical adaptations that occur during late seed maturation. Among the key players in this process are the raffinose family oligosaccharides (RFOs), a group of non-reducing sugars that include raffinose, stachyose (verbascotetraose), and verbascose.[1][2][3][4][5]

Verbascotetraose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit, accumulates to significant levels in the seeds of many plant species, particularly legumes, as they dry.[6][7] Its presence is strongly correlated with seed vigor, longevity, and the ability to withstand the mechanical and oxidative stresses associated with severe dehydration.[1][2][8] This whitepaper will provide an in-depth examination of the physiological functions of verbascotetraose in conferring desiccation tolerance, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Physiological Functions of Verbascotetraose in Seed Desiccation

Verbascotetraose contributes to seed desiccation tolerance through three primary mechanisms: membrane protection, acting as a compatible solute, and contributing to the formation of a cytoplasmic glass.

Membrane Protection: The Water Replacement Hypothesis

As water is removed from the seed during desiccation, cellular membranes are subjected to immense physical stress, including fusion, phase transitions, and increased permeability upon rehydration. Verbascotetraose, along with other RFOs, is thought to protect membranes by replacing water molecules at the membrane surface. The hydroxyl groups of the sugar molecules form hydrogen bonds with the polar head groups of phospholipids, maintaining the lipid bilayer's native spacing and preventing deleterious phase transitions from a liquid-crystalline to a gel phase.[1] This "water replacement hypothesis" suggests that verbascotetraose effectively acts as a molecular placeholder for water, preserving membrane integrity in the desiccated state. Upon rehydration, the sugar is readily displaced by water molecules, allowing for the rapid resumption of normal membrane function and preventing excessive leakage of cellular contents.[9][10][11]

Compatible Solute and Osmoprotection

Verbascotetraose is a highly soluble and non-reducing sugar, making it an excellent compatible solute. Unlike reducing sugars, it does not readily react with proteins and other cellular components, even at high concentrations. During the final stages of seed drying, the accumulation of verbascotetraose and other solutes creates a highly concentrated intracellular environment. This high concentration of solutes helps to reduce the water potential of the cytoplasm, contributing to the controlled loss of water and preventing the damaging effects of osmotic stress. Furthermore, as a compatible solute, it can accumulate to high levels without interfering with essential enzymatic activities, thereby protecting cellular machinery in a dehydrated state.[5]

Glass State Formation (Vitrification)

One of the most critical roles of verbascotetraose in desiccation tolerance is its contribution to the formation of a glassy state, or vitrification, within the cytoplasm. As the water content in the seed decreases to very low levels, the highly concentrated solution of sugars, including verbascotetraose, and other cytoplasmic components undergoes a phase transition into a solid, amorphous, glass-like state.[1] This glassy state is characterized by extremely high viscosity and a dramatic reduction in molecular mobility.[1]

The formation of this intracellular glass has several profound protective effects:

-

Inhibition of Chemical Reactions: The high viscosity of the glass severely restricts the diffusion of molecules, effectively halting all non-essential metabolic and degradative chemical reactions that would otherwise lead to cellular damage over long periods of storage.[1]

-

Prevention of Crystallization: The presence of a complex mixture of sugars, including the relatively large verbascotetraose molecule, inhibits the crystallization of other solutes, which could cause mechanical damage to cellular structures.[1]

-

Structural Stabilization: The rigid glass matrix provides structural support to macromolecules like proteins and nucleic acids, preventing their denaturation and maintaining their native conformations in the absence of a hydration shell.

The transition to a glassy state is a key factor in the long-term viability of orthodox seeds, and the high concentration of verbascotetraose is a major contributor to the stability of this protective state.[1][5]

Quantitative Data on Verbascotetraose (Stachyose) Content and Seed Viability

The concentration of verbascotetraose (stachyose) and other RFOs varies significantly among different plant species and even between cultivars of the same species. A higher ratio of RFOs to sucrose is often correlated with enhanced seed longevity and desiccation tolerance.[1] The following tables summarize representative data on the content of verbascotetraose (stachyose) in the seeds of various legumes.

| Legume Species | Cultivar/Genotype | Stachyose (Verbascotetraose) Content (mg/g dry matter) | Reference |

| Soybean (Glycine max) | Aldana | 38.3 ± 1.44 | [6] |

| Aligator | 42.9 ± 2.41 | [6] | |

| Amandine | 31.3 ± 1.54 | [6] | |

| Pea (Pisum sativum) | Akord | 23.3 ± 1.54 | [6] |

| Arwena | 20.6 ± 0.45 | [6] | |

| Batuta | 23.3 ± 1.14 | [6] | |

| Lupine (Lupinus) | Not Specified | 57.23 - 130.38 | [7] |

| Faba Bean (Vicia faba) | Not Specified | 32.15 - 65.17 | [7] |

| African Yam Bean | Not Specified | 3.84 mg/100mg (total α-galactosides) | [12] |

| Lima Bean | White | 3.62 mg/100mg (total α-galactosides) | [12] |

| Pigeon Pea | Cream | 3.51 mg/100mg (total α-galactosides) | [12] |

Note: Verbascotetraose is structurally identical to stachyose and the terms are used interchangeably in the literature.

Experimental Protocols

Quantification of Verbascotetraose and other Raffinose Family Oligosaccharides by High-Performance Liquid Chromatography (HPLC)

Objective: To extract and quantify soluble sugars, including verbascotetraose, from seed tissue.

Materials:

-

Seed samples

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) ethanol

-

Water bath (80°C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a refractive index (RI) or evaporative light-scattering detector (ELSD)

-

Amino-propylic or ion-exchange column suitable for carbohydrate analysis

-

Sugar standards (sucrose, raffinose, stachyose, verbascose)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

Procedure:

-

Sample Preparation: Freeze a known weight of seed tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Add 1 mL of 80% ethanol to the powdered tissue. Vortex thoroughly and incubate in a water bath at 80°C for 15 minutes, with intermittent vortexing.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the insoluble material.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble sugars.

-

Re-extraction (Optional but Recommended): Repeat the extraction step with the pellet to ensure complete recovery of sugars. Combine the supernatants.

-

Drying: Evaporate the ethanol from the combined supernatants using a vacuum concentrator or by heating at 60°C under a stream of nitrogen.

-

Resuspension: Resuspend the dried sugar extract in a known volume of ultrapure water (e.g., 500 µL).

-

Filtration: Filter the resuspended sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject a known volume (e.g., 10-20 µL) of the filtered sample onto the HPLC system.

-

Use an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v), at a constant flow rate (e.g., 1.0 mL/min).

-

Maintain the column at a constant temperature (e.g., 30°C).

-

Detect the separated sugars using a refractive index or ELSD detector.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for sucrose, raffinose, stachyose, and verbascose.

-

Generate a standard curve for each sugar by plotting peak area against concentration.

-

Determine the concentration of each sugar in the seed samples by comparing their peak areas to the respective standard curves.

-

Assessment of Seed Desiccation Tolerance using a Controlled Deterioration Test

Objective: To evaluate the ability of seeds to withstand accelerated aging under controlled conditions of high temperature and humidity, which serves as a proxy for long-term storage potential and desiccation tolerance.

Materials:

-

Seed lots to be tested

-

Saturated salt solutions (e.g., LiCl for a specific relative humidity) or a controlled humidity chamber

-

Incubator set to a high temperature (e.g., 45°C)

-

Germination paper or other suitable germination substrate

-

Petri dishes or germination trays

-

Germination chamber with controlled temperature and light conditions

Procedure:

-

Initial Viability Test: Determine the initial germination percentage of the seed lot before the controlled deterioration treatment.

-

Seed Equilibration: Place the seeds in a sealed container over a saturated salt solution or in a humidity chamber to equilibrate them to a specific high relative humidity (e.g., 75% RH) at a moderate temperature (e.g., 20°C) for a set period (e.g., 24-48 hours). This raises the seed moisture content to a level where deterioration will occur at an accelerated rate.

-

Deterioration Treatment: Transfer the equilibrated seeds to a pre-heated incubator at a constant high temperature (e.g., 45°C) for a specific duration (e.g., 24, 48, 72 hours). The duration will depend on the species and the desired level of stress.

-

Post-Deterioration Germination Test: After the deterioration period, remove the seeds and conduct a standard germination test.

-

Place a set number of seeds (e.g., 50-100) on moistened germination paper in Petri dishes.

-

Incubate the seeds under optimal germination conditions for the species.

-

Record the number of germinated seeds (radicle emergence) at regular intervals until germination is complete.

-

-

Data Analysis:

-

Calculate the germination percentage after the controlled deterioration treatment.

-

Compare the post-deterioration germination percentage to the initial germination percentage to determine the loss in viability.

-

Seed lots with a smaller decrease in germination percentage are considered to have higher desiccation tolerance and greater longevity potential.

-

Signaling Pathways and Logical Relationships

The accumulation of verbascotetraose and other RFOs during seed maturation is a tightly regulated process involving a cascade of enzymatic reactions and is influenced by plant hormones, particularly abscisic acid (ABA).

Biosynthesis of Verbascotetraose

The biosynthesis of RFOs begins with the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by galactinol synthase (GolS). Galactinol then serves as the galactose donor for the subsequent steps. Raffinose is synthesized by the transfer of a galactose unit from galactinol to sucrose, catalyzed by raffinose synthase. Stachyose (verbascotetraose) is then formed by the addition of another galactose unit from galactinol to raffinose, a reaction catalyzed by stachyose synthase.

Caption: Biosynthesis pathway of Verbascotetraose (Stachyose).

Experimental Workflow for Assessing the Role of Verbascotetraose in Desiccation Tolerance

A typical experimental workflow to investigate the function of verbascotetraose involves quantifying its levels in seeds subjected to desiccation stress and correlating these levels with seed viability.

Caption: Experimental workflow for studying Verbascotetraose function.

Logical Relationship of Verbascotetraose Function in Desiccation Tolerance

The protective functions of verbascotetraose are logically interconnected, culminating in enhanced seed survival.

Caption: Functional relationships of Verbascotetraose in desiccation tolerance.

Conclusion and Future Perspectives

Verbascotetraose is a key multifunctional molecule that is integral to the survival of orthodox seeds during desiccation and long-term storage. Its roles in protecting cellular membranes, acting as a compatible solute, and facilitating the formation of a protective glassy state are well-supported by a growing body of research. The quantitative relationship between verbascotetraose concentration and the degree of desiccation tolerance underscores its importance in seed physiology.

For researchers in agriculture, a deeper understanding of the genetic regulation of verbascotetraose biosynthesis offers opportunities for breeding crops with improved seed vigor and storability, particularly in the face of climate change. For drug development professionals, the principles of stabilization conferred by verbascotetraose in a desiccated state provide a natural blueprint for the development of novel excipients and formulations for the preservation of labile therapeutic proteins, enzymes, and vaccines, enabling their storage and distribution without the need for a continuous cold chain. Future research should focus on elucidating the precise molecular interactions of verbascotetraose with membrane lipids and proteins and further exploring the genetic and environmental factors that regulate its accumulation in seeds. Such knowledge will undoubtedly pave the way for innovative applications in both plant science and biopharmaceutical stabilization.

References

- 1. Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity | Semantic Scholar [semanticscholar.org]

- 4. Seed Longevity in Legumes: Deeper Insights Into Mechanisms and Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acquisition and loss of desiccation tolerance in seeds: from experimental model to biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dehydration effects on imbibitional leakage from desiccation-sensitive seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Dehydration on Leakage and Membrane Structure in Lotus corniculatus L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehydration Effects on Imbibitional Leakage from Desiccation-Sensitive Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Desiccation Tolerance as the Basis of Long-Term Seed Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Verbascotetraose as a Soluble Dietary Fiber: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascotetraose is a tetrasaccharide belonging to the Raffinose Family of Oligosaccharides (RFOs), a group of α-galactosyl derivatives of sucrose.[1][2][3] Structurally, it is identical to stachyose, and the terms are often used interchangeably in scientific literature.[1] Composed of two galactose molecules, one glucose molecule, and one fructose molecule, Verbascotetraose is naturally found in a variety of plants, particularly in the seeds and roots of legumes like soybeans, lentils, and chickpeas.[1]

Due to its unique glycosidic linkages, Verbascotetraose resists digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[1] This resistance classifies it as a soluble dietary fiber. In the colon, it is selectively fermented by beneficial gut bacteria, positioning it as a potent prebiotic. This guide provides an in-depth technical overview of Verbascotetraose, focusing on its physicochemical properties, physiological effects, and the experimental methodologies used to study its function.

Physicochemical Properties of Verbascotetraose

Verbascotetraose is a non-reducing sugar with defined structural and physical characteristics that are central to its biological function. Its key properties are summarized in the table below.

| Property | Value / Description | Reference(s) |

| Systematic Name | α-D-Galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside | [1] |

| Common Name | Verbascotetraose, Stachyose | [1] |

| Classification | Raffinose Family Oligosaccharide (RFO), Tetrasaccharide | [1] |

| Molecular Formula | C₂₄H₄₂O₂₁ | [1][4] |

| Molecular Weight | ~666.6 g/mol | [1][4] |

| Monosaccharide Units | 2x Galactose, 1x Glucose, 1x Fructose | [1] |

| Glycosidic Linkages | α-(1→6) and α-(1→2) | [1] |

| Solubility | Soluble in water. Soluble dietary fibers have a high affinity for water. | [5][6] |

| Digestibility | Resistant to human α-amylase and brush border enzymes (e.g., sucrase-isomaltase) due to the presence of α-(1→6) glycosidic bonds. Some studies suggest partial digestion may occur. | [1] |

| Caloric Value | Estimated at ~2 kcal/g, typical for many fermentable fibers. | [7] |

Mechanism of Action as a Soluble Dietary Fiber

The primary mechanism of Verbascotetraose as a dietary fiber is its selective fermentation in the large intestine, which leads to the production of beneficial metabolites.

Transit and Fermentation

Verbascotetraose's α-galactosidic bonds are not hydrolyzed by enzymes in the human stomach or small intestine.[1] Consequently, it passes undigested to the colon, where it serves as a substrate for saccharolytic bacteria. This process is depicted in the workflow below.

Caption: Gastrointestinal transit and colonic fermentation of Verbascotetraose.

Prebiotic Effect and Modulation of Gut Microbiota

As a prebiotic, Verbascotetraose selectively stimulates the growth and activity of beneficial microorganisms. Species from the genera Bifidobacterium and Lactobacillus, which possess the necessary α-galactosidase enzymes, are known to efficiently ferment RFOs.[1][8][9] This selective proliferation helps to positively modulate the gut microbial ecosystem, potentially suppressing the growth of pathogenic bacteria.[8][9]

Physiological Effects and Signaling

The fermentation of Verbascotetraose yields short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—which are responsible for its main physiological benefits.[5][8]

-

Acetate : The most abundant SCFA, it is absorbed into the bloodstream and utilized peripherally in tissues for energy metabolism.[8]

-

Propionate : Primarily taken up by the liver, it can play a role in regulating gluconeogenesis and cholesterol synthesis.

-